molecular formula C7H15ClN4 B13493994 3-methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine hydrochloride

3-methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine hydrochloride

Cat. No.: B13493994
M. Wt: 190.67 g/mol
InChI Key: QCSDRFXFIDBZTI-UHFFFAOYSA-N
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Description

3-methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine hydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine hydrochloride typically involves the formation of the triazole ring followed by the introduction of the butan-1-amine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The subsequent alkylation or amination steps introduce the butan-1-amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the amine group, potentially altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring or the butan-1-amine moiety are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce new functional groups to the triazole ring or the amine group.

Scientific Research Applications

3-methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors.

    Agrochemicals: The compound is utilized in the development of herbicides, fungicides, and insecticides.

    Material Science: It serves as a precursor for the synthesis of polymers and metal-organic frameworks, which have applications in catalysis and material engineering.

Mechanism of Action

The mechanism of action of 3-methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can inhibit or activate biological pathways, leading to the compound’s observed effects in medicinal and agricultural applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-1,2,4-triazol-3-amine hydrochloride
  • 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
  • Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine

Uniqueness

3-methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine hydrochloride is unique due to its specific substitution pattern on the triazole ring and the presence of the butan-1-amine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and agrochemicals.

Biological Activity

3-Methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine hydrochloride (CAS No. 1251276-97-7) is a compound notable for its unique molecular structure, which includes a triazole ring and a butan-1-amine side chain. The molecular formula is C7H14N4C_7H_{14}N_4 with a molecular weight of approximately 154.22 g/mol . This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly in the development of antifungal and anticancer agents.

Chemical Structure and Properties

The presence of the triazole moiety is crucial for the biological activity of this compound. The triazole ring allows for interactions with various biological targets, including enzymes and metal ions, through hydrogen bonding and coordination. The structural features can be summarized as follows:

PropertyValue
Molecular FormulaC₇H₁₄N₄
Molecular Weight154.22 g/mol
CAS Number1251276-97-7
Chemical StructureChemical Structure

Antifungal Activity

This compound has been utilized as a building block for synthesizing antifungal agents. The mechanism of action typically involves the inhibition of fungal enzyme activity, which is essential for cell wall synthesis. Studies have shown that compounds derived from this structure exhibit potent antifungal activity against various strains, including those resistant to conventional treatments.

Anticancer Properties

Research indicates that this compound also exhibits significant anticancer properties. Its derivatives have been tested against several cancer cell lines, demonstrating cytotoxicity comparable to established chemotherapeutic agents like doxorubicin. For instance, studies reported IC50 values indicating effective inhibition of cell proliferation in human leukemia and breast cancer cell lines .

Case Study: Anticancer Activity
A study evaluated the anticancer effects of several derivatives of this compound on MCF-7 (breast cancer) and U937 (leukemia) cells. The results showed that some derivatives had IC50 values lower than those of doxorubicin, suggesting enhanced potency in inducing apoptosis through caspase activation pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Metal Ion Coordination : The triazole ring can coordinate with metal ions, which may play a role in modulating enzyme activity and influencing various biological pathways .

Comparative Analysis

A comparison with structurally related compounds reveals the unique advantages of 3-methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amines:

Compound NameMolecular FormulaUnique Features
3-Methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amino HClC₇H₁₄N₄Potent antifungal and anticancer activity
1-Methyl-1H-1,2,4-triazol-3-amino hydrochlorideC₄H₈N₄Simpler structure; less biological activity
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amineC₁₈H₁₈N₆More complex structure; varied applications

Properties

Molecular Formula

C7H15ClN4

Molecular Weight

190.67 g/mol

IUPAC Name

3-methyl-1-(1H-1,2,4-triazol-5-yl)butan-1-amine;hydrochloride

InChI

InChI=1S/C7H14N4.ClH/c1-5(2)3-6(8)7-9-4-10-11-7;/h4-6H,3,8H2,1-2H3,(H,9,10,11);1H

InChI Key

QCSDRFXFIDBZTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NC=NN1)N.Cl

Origin of Product

United States

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